乙酰乙酸3-异丙氧基苯甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

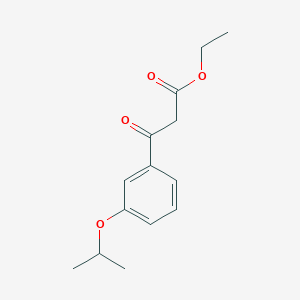

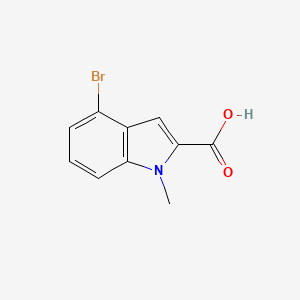

Ethyl (3-isopropoxybenzoyl)acetate is a chemical compound with the molecular formula C14H18O4 . It is used in scientific research and has numerous applications, including drug synthesis and organic reactions.

Synthesis Analysis

The synthesis of Ethyl (3-isopropoxybenzoyl)acetate involves a reaction with sodium hydride in diethyl ether at room temperature, followed by reflux for 7 hours . This process is similar to the Acetoacetic Ester Synthesis, which involves the formation of a beta-ketoester from an ester .

Molecular Structure Analysis

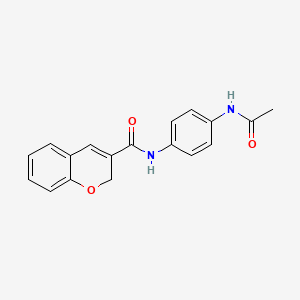

The molecular structure of Ethyl (3-isopropoxybenzoyl)acetate contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .

Chemical Reactions Analysis

Ethyl (3-isopropoxybenzoyl)acetate can participate in various chemical reactions. For instance, it can undergo esterification or ester hydrolysis . The reaction mechanisms of AcILs with acid gases have been studied using molecular simulation and experimental characterization .

Physical And Chemical Properties Analysis

Ethyl (3-isopropoxybenzoyl)acetate has a molecular weight of 250.29 . More detailed physical and chemical properties were not found in the search results.

科学研究应用

溶解度研究

溶解度的研究,特别是在药物学的背景下,经常探索乙酰乙酸3-异丙氧基苯甲酯这样的化合物。例如,非线性范特霍夫溶解度温度图的研究提供了对相关化合物在不同温度下的溶解度行为的见解,这对于药物制剂至关重要 (Grant 等人,1984)。

抗氧化特性

与乙酰乙酸3-异丙氧基苯甲酯在结构上相关的化合物,例如从核桃仁中提取的化合物,表现出显着的抗氧化活性。这些活性对于探索食品和药物中的天然抗氧化剂至关重要 (Zhang 等人,2009)。

对脂肪细胞分化的影响

对羟基苯甲酸酯的研究,它与乙酰乙酸3-异丙氧基苯甲酯具有相似的官能团,揭示了它们对脂肪细胞分化的潜在影响。这个研究领域可能对理解肥胖和代谢紊乱有影响 (Hu 等人,2013)。

合成方法

新化学实体的合成,包括利尿剂和金属介晶,通常涉及关键中间体或相关化合物,例如乙酰乙酸3-异丙氧基苯甲酯。这些研究有助于开发具有独特性质的新型药物和材料 (Lee 等人,1984;Kovganko & Kovganko,2013)。

安全和危害

While specific safety data for Ethyl (3-isopropoxybenzoyl)acetate was not found, similar compounds like ethyl acetate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

作用机制

Target of Action

Ethyl (3-isopropoxybenzoyl)acetate is an ester, a class of organic compounds that are readily synthesized and naturally abundant . Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Therefore, the primary targets of Ethyl (3-isopropoxybenzoyl)acetate are likely to be enzymes involved in ester metabolism.

Mode of Action

Esters can undergo various reactions, including hydrolysis to carboxylic acids under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent . Ethyl (3-isopropoxybenzoyl)acetate, being an ester, is expected to interact with its targets through similar mechanisms.

Biochemical Pathways

Esters, including Ethyl (3-isopropoxybenzoyl)acetate, are involved in the acetate pathway, which is responsible for the biosynthesis of fatty acids and polyketides . This pathway involves the coupling of acetic acid units via condensation reactions to form poly-β-keto chains . These chains can then undergo subsequent condensations and other reactions to produce diverse structures, including fatty acids, polyacetylenes, prostaglandins, macrolide antibiotics, and many aromatic compounds .

Pharmacokinetics

Esters are generally known to be less reactive than acyl halides and acid anhydrides because the alkoxide group is a poor leaving group with its negative charge fully localized on a single oxygen atom . This property could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The molecular and cellular effects of Ethyl (3-isopropoxybenzoyl)acetate’s action would depend on the specific reactions it undergoes. For instance, if it undergoes hydrolysis, it would result in the formation of a carboxylic acid and an alcohol . If it undergoes a trans-esterification reaction, it would result in the formation of a different ester .

Action Environment

The action, efficacy, and stability of Ethyl (3-isopropoxybenzoyl)acetate can be influenced by various environmental factors. For instance, the presence of an acid or base can promote the hydrolysis of the ester . Additionally, the presence of other reactants can lead to different reactions, such as aminolysis or trans-esterification .

属性

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGUAIQHQWLIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-isopropoxybenzoyl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)

![8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2997351.png)

![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)

![3-(3,5-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)